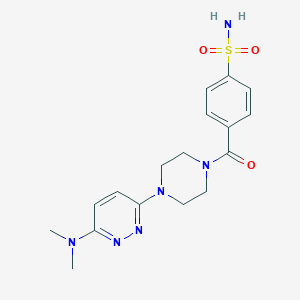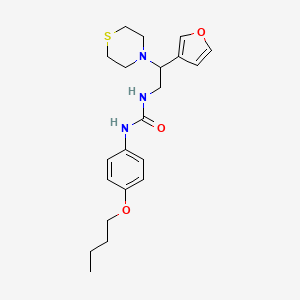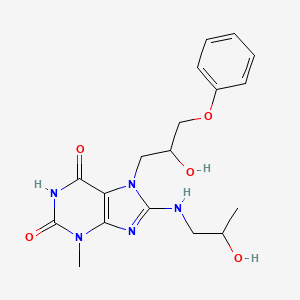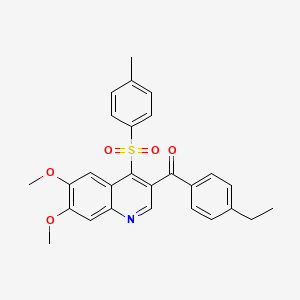
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a piperazine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s pharmacological properties.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or interfere with cancer cell signaling pathways, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit similar pharmacological activities.
Piperazine Derivatives: These compounds contain the piperazine moiety and are known for their diverse biological activities.
Benzenesulfonamide Derivatives: These compounds feature the benzenesulfonamide group and are used in various therapeutic applications
Uniqueness
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is unique due to its combination of the pyridazine, piperazine, and benzenesulfonamide moieties, which confer a distinct set of pharmacological properties. This combination allows for a broad spectrum of biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
4-[4-[6-(dimethylamino)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-21(2)15-7-8-16(20-19-15)22-9-11-23(12-10-22)17(24)13-3-5-14(6-4-13)27(18,25)26/h3-8H,9-12H2,1-2H3,(H2,18,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQLDJNQNCNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2674152.png)
![N-(4-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2674154.png)


![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)
![2,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide](/img/structure/B2674162.png)
![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)


![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)
